molecular formula C17H10Cl3NO B2856036 7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carbonyl chloride CAS No. 856176-78-8

7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carbonyl chloride

Cat. No.: B2856036
CAS No.: 856176-78-8
M. Wt: 350.62
InChI Key: ROCLWKZJODZHRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carbonyl chloride is a halogenated quinoline derivative featuring a reactive carbonyl chloride group. Its molecular formula is C₁₇H₁₀Cl₃NO, with substituents at positions 2 (4-chlorophenyl), 7 (chlorine), and 8 (methyl) on the quinoline scaffold. This compound is primarily used as an intermediate in medicinal chemistry for synthesizing acylated derivatives, such as amides or esters, due to its electrophilic carbonyl group .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl3NO/c1-9-14(19)7-6-12-13(17(20)22)8-15(21-16(9)12)10-2-4-11(18)5-3-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCLWKZJODZHRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carbonyl chloride typically involves the reaction of 7-chloro-2-(4-chlorophenyl)-8-methylquinoline with thionyl chloride. This reaction is carried out under reflux conditions, where the quinoline derivative is treated with thionyl chloride to form the carbonyl chloride compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors with efficient cooling and heating systems to maintain the desired temperature and pressure .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of quinoline derivatives with various functional groups.

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of quinoline amines.

Scientific Research Applications

7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carbonyl chloride involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV. In anticancer research, it interferes with cell division and induces apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Chlorophenyl-Substituted Derivatives

7-Chloro-2-(2,4-dichlorophenyl)-8-methylquinoline-4-carbonyl chloride (CAS 1160256-71-2)
  • Molecular Formula: C₁₇H₉Cl₄NO
  • Key Differences :
    • Additional chlorine at position 2 of the phenyl ring.
    • Increased electron-withdrawing effects enhance electrophilicity of the carbonyl group compared to the 4-chlorophenyl analog.
    • Higher molecular weight (385.07 g/mol) and lipophilicity, which may influence biodistribution in pharmaceutical applications .
7-Chloro-8-methyl-2-(2-thienyl)quinoline-4-carbonyl chloride
  • Molecular Formula: C₁₅H₁₀Cl₂NOS
  • Key Differences: Replacement of the 4-chlorophenyl group with a 2-thienyl heterocycle.

Alkoxyphenyl-Substituted Derivatives

7-Chloro-2-(3-isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride (CAS 1160263-84-2)
  • Molecular Formula: C₂₀H₁₇Cl₂NO₂
  • Key Differences :
    • 3-Isopropoxy group introduces steric bulk and electron-donating effects, reducing carbonyl reactivity compared to chloro-substituted analogs.
    • Experimental properties: Boiling point 516°C, density 1.3 g/cm³, and vapor pressure 0.0 mmHg at 25°C .
7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride
  • Molecular Formula: C₁₉H₁₅Cl₂NO₂

Carboxylic Acid Derivatives

7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carboxylic acid (CAS 588711-30-2)
  • Molecular Formula: C₁₉H₁₆ClNO₂
  • Key Differences :
    • Carboxylic acid replaces the carbonyl chloride, enabling hydrogen bonding and salt formation.
    • Reduced electrophilicity limits its use in acylation but expands applications in metal coordination or prodrug synthesis .
7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid (CAS 863185-10-8)
  • Molecular Formula: C₂₀H₁₇ClNO₃
  • Key Differences :
    • Propoxyphenyl group enhances hydrophobicity, while the carboxylic acid improves crystallinity for solid-state formulations .

Comparative Data Table

Compound Name Molecular Formula Substituent (Position 2) Molecular Weight (g/mol) Key Properties/Applications
Target Compound C₁₇H₁₀Cl₃NO 4-Chlorophenyl 334.6 High reactivity for acylation reactions
2,4-Dichlorophenyl analog C₁₇H₉Cl₄NO 2,4-Dichlorophenyl 385.07 Enhanced electrophilicity, discontinued
3-Isopropoxyphenyl analog C₂₀H₁₇Cl₂NO₂ 3-Isopropoxyphenyl 374.26 Lower vapor pressure, $467/500mg
4-Ethylphenyl carboxylic acid C₁₉H₁₆ClNO₂ 4-Ethylphenyl 325.8 Soluble in DMSO, research chemical

Biological Activity

7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carbonyl chloride is a synthetic organic compound with a complex structure that includes a quinoline core. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and as a pharmacological agent. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

The molecular formula of this compound is C17H10Cl3NOC_{17}H_{10}Cl_3NO with a molecular weight of approximately 350.6 g/mol. It is classified as an irritant and requires careful handling in laboratory settings.

PropertyValue
Molecular FormulaC17H10Cl3NOC_{17}H_{10}Cl_3NO
Molecular Weight350.6 g/mol
CAS Number856176-78-8
Hazard ClassificationIrritant

The biological activity of this compound primarily revolves around its role as an enzyme inhibitor. The compound is believed to interact with specific enzymes by binding to their active sites, thus inhibiting their normal function. This mechanism is crucial for its potential applications in treating various diseases.

Enzyme Inhibition

Research indicates that this compound may serve as an effective enzyme inhibitor, particularly in the context of metabolic pathways. For example, studies have shown that quinoline derivatives can inhibit enzymes involved in cancer cell proliferation and inflammatory responses.

Case Study:
A study published in the Journal of Medicinal Chemistry found that compounds similar to this compound exhibited significant inhibitory effects on certain kinases implicated in cancer progression. The structure-activity relationship (SAR) analysis revealed that the presence of the chloro and carbonyl groups was essential for enhancing inhibitory potency against these enzymes .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Quinoline derivatives have been reported to possess antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents.

Research Findings:
In vitro studies demonstrated that this compound inhibited the growth of various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) values indicated effective antimicrobial activity, suggesting its potential use in treating infections caused by resistant bacteria .

Comparative Analysis

To understand the unique biological properties of this compound, it is useful to compare it with other related compounds.

CompoundBiological ActivityNotes
This compoundEnzyme inhibition, AntimicrobialEffective against MRSA; significant kinase inhibition
7-ChloroquinolineAntimalarial, AntibacterialWell-studied; broad-spectrum activity
2-AminoquinolineAnticancerPromising for cancer therapy

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carbonyl chloride, and how can reaction conditions be optimized to enhance yield?

  • Answer : Synthesis involves multi-step procedures, including Friedel-Crafts acylation to introduce the carbonyl chloride group and halogenation for substituent installation. Phosphorus oxychloride (POCl₃) is a key chlorinating agent, requiring precise temperature control (353–363 K) to ensure regioselectivity . Post-synthesis purification via ethanol recrystallization improves purity, validated by NMR and mass spectrometry. Optimization of stoichiometry (e.g., 4-chlorophenol ratio) and catalysts (e.g., Lewis acids) minimizes side reactions .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

  • Answer : ¹H/¹³C NMR confirms substituent positions and connectivity, while mass spectrometry verifies molecular weight. IR spectroscopy identifies functional groups (e.g., carbonyl chloride C=O stretch at ~1770 cm⁻¹). HPLC ensures purity, and X-ray crystallography resolves structural ambiguities, as demonstrated in quinoline ester studies .

Advanced Research Questions

Q. How do electronic and steric effects of substituents (e.g., 4-chlorophenyl vs. pyridyl groups) influence the compound's interaction with biological targets?

  • Answer : The 4-chlorophenyl group enhances lipophilicity and π-π stacking with aromatic enzyme residues, while pyridyl groups enable hydrogen bonding. X-ray crystallography of analogs (e.g., 4-chlorophenyl carboxylate derivatives ) reveals steric hindrance impacts binding. QSAR models incorporating Hammett constants predict substituent effects, guiding optimization for kinase inhibition .

Q. How can researchers resolve discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer efficacy) across studies?

  • Answer : Standardized protocols (e.g., CLSI guidelines) and parallel testing of structural analogs (e.g., 8-fluoroquinoline derivatives ) isolate substituent-specific effects. Meta-analyses of experimental parameters (e.g., solvent systems, cell lines) identify confounding factors. Dose-response comparisons under identical conditions clarify potency variations .

Q. What computational strategies are effective in designing derivatives with improved pharmacokinetic properties while retaining bioactivity?

  • Answer : Molecular dynamics simulations predict solubility (logP) and membrane permeability. QSAR models integrate ADMET parameters to balance lipophilicity and bioavailability—e.g., methoxy substitutions enhance metabolic stability. In silico screening against PubChem identifies lead compounds with optimized properties .

Q. How does the compound's reactivity as an acylating agent impact its utility in synthesizing prodrugs or conjugates?

  • Answer : The carbonyl chloride group facilitates nucleophilic acylation (e.g., with amines or PEG for solubility enhancement). Kinetic studies under varying pH/solvent conditions (DMF vs. THF) optimize reaction rates. Stability assays in physiological buffers ensure prodrug integrity until target delivery .

Q. What are the primary challenges in scaling up synthesis for preclinical studies, and how can they be addressed?

  • Answer : Challenges include regioselectivity during halogenation and carbonyl chloride hydrolysis. Flow chemistry improves temperature control, while protecting groups (e.g., silylation) prevent side reactions. Design of experiments (DoE) methodologies optimize reagent addition rates and pH for scalable yields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.